molecular formula C6H3BrINO2 B1369528 2-Bromo-3-iodo-isonicotinic acid CAS No. 848243-29-8

2-Bromo-3-iodo-isonicotinic acid

Cat. No. B1369528
M. Wt: 327.9 g/mol
InChI Key: MCEFUWMDAAYELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-3-iodo-isonicotinic acid” is a chemical compound with the empirical formula C6H3BrINO2 . It has a molecular weight of 327.90 . This compound is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The SMILES string for “2-Bromo-3-iodo-isonicotinic acid” is OC(=O)c1ccnc(Br)c1I . This indicates that the compound has a carboxyl group (COOH) and a bromine atom attached to the second carbon of the pyridine ring, and an iodine atom attached to the third carbon .


Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 214-215°C . The InChI key for the compound is MCEFUWMDAAYELU-UHFFFAOYSA-N .

Scientific Research Applications

Use as JAK inhibitors in the field of medical research

  • Scientific Field : Medical Research .
  • Application Summary : 2-Bromo-3-iodo-isonicotinic Acid can be prepared to use as JAK inhibitors for therapeutic agents for autoimmune diseases and cancer .

Use in Cancer Immunotherapy

  • Scientific Field : Cancer Immunotherapy .
  • Application Summary : JAK inhibitors, potentially including 2-Bromo-3-iodo-isonicotinic Acid, have been used in research related to improving antitumor T-cell immunity and immunotherapy efficacy .
  • Methods of Application : The research involved using a specific JAK3 inhibitor (PF-06651600) to inhibit STAT5-phosphorylation in vitro. It’s possible that 2-Bromo-3-iodo-isonicotinic Acid could be used in a similar manner .
  • Results or Outcomes : The study found that low-dose chronic JAK3i significantly improved T-cell responses and decreased tumor load in mouse models of solid cancer .

Safety And Hazards

The compound is classified as an irritant . It’s recommended to avoid contact with skin and eyes, and to avoid breathing its dust . In case of contact with skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

“2-Bromo-3-iodo-isonicotinic acid” has potential applications in the development of therapeutic agents for autoimmune diseases and cancer . Its use as a JAK inhibitor suggests it could play a role in future drug development .

properties

IUPAC Name

2-bromo-3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEFUWMDAAYELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590343
Record name 2-Bromo-3-iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodo-isonicotinic acid

CAS RN

848243-29-8
Record name 2-Bromo-3-iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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